molecular formula C19H15ClFNO4 B2907374 Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate CAS No. 1359395-95-1

Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate

Cat. No.: B2907374
CAS No.: 1359395-95-1
M. Wt: 375.78
InChI Key: OPAUWCKDISMXLG-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a diethyl-substituted piperazine ring, and a nicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the acetylation of a suitable piperazine derivative followed by the introduction of the nicotinamide group through a series of nucleophilic substitution reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and production costs. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The nicotinamide moiety may also play a role in the compound’s mechanism of action by participating in redox reactions or serving as a precursor for NAD+ synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-(acetylamino)-N,N-diethyl-2-piperazin-1-ylpyridine: Similar structure but with a pyridine ring instead of a nicotinamide moiety.

    5-(acetylamino)-N,N-diethyl-2-piperazin-1-ylbenzamide: Contains a benzamide group instead of a nicotinamide moiety.

    5-(acetylamino)-N,N-diethyl-2-piperazin-1-ylquinoline: Features a quinoline ring in place of the nicotinamide moiety.

Uniqueness

What sets Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the nicotinamide moiety, in particular, may enhance its potential as a therapeutic agent due to its role in cellular metabolism and redox reactions.

Properties

IUPAC Name

methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO4/c1-24-13-5-6-16-14(8-13)18(9-17(22-16)19(23)25-2)26-10-11-3-4-12(21)7-15(11)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAUWCKDISMXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC3=C(C=C(C=C3)F)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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